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Compound of Interest

Compound Name: PF-06456384 trihydrochloride

Cat. No.: B15585213 Get Quote

In-Depth Technical Guide: PF-06456384
Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: PF-06456384
Trihydrochloride
This document provides a comprehensive technical overview of PF-06456384
trihydrochloride, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.

All quantitative data is summarized for clarity, and detailed experimental methodologies are

provided for key cited experiments.

Chemical and Physical Properties
Property Value

CAS Number 1834610-75-1[1]

Molecular Weight 829.18 g/mol

Chemical Formula C₃₅H₃₅Cl₃F₃N₇O₃S₂

Appearance White to off-white solid

Synonyms PF-06456384 3HCl
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Note: Data for the free base (PF-06456384) is also available (CAS: 1834610-73-9, MW: 719.80

g/mol ).

Mechanism of Action and Signaling Pathway
PF-06456384 is a highly selective inhibitor of the NaV1.7 sodium channel, a genetically

validated target for pain.[2][3] NaV1.7 channels are predominantly expressed in peripheral

sensory neurons and play a crucial role in the transmission of nociceptive signals.[2] PF-

06456384 exhibits state-dependent binding, showing a higher affinity for the inactivated state of

the channel.[4] It is believed to bind to a unique site on the voltage-sensor domain 4 (VSD4) of

the NaV1.7 channel, which contributes to its high selectivity over other sodium channel

isoforms.[4][5]
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Simplified NaV1.7 Signaling in Nociception
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PF-06456384 inhibits NaV1.7 activation, blocking pain signals.

In Vitro Pharmacology
PF-06456384 is an exceptionally potent inhibitor of human NaV1.7, with an IC₅₀ of 0.01 nM as

determined by electrophysiology.[6] Its selectivity against other NaV channel subtypes is a key

feature, minimizing off-target effects.
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Selectivity Profile
NaV Channel Subtype IC₅₀ (nM) Selectivity vs. NaV1.7

hNaV1.7 0.01 -

hNaV1.1 >1000 >100,000-fold

hNaV1.2 >1000 >100,000-fold

hNaV1.3 >1000 >100,000-fold

hNaV1.4 >1000 >100,000-fold

hNaV1.5 >1000 >100,000-fold

hNaV1.6 >1000 >100,000-fold

hNaV1.8 >1000 >100,000-fold

Data presented is a representative summary based on available information and may vary

based on specific experimental conditions.

Experimental Protocols
Electrophysiology: Whole-Cell Voltage Clamp
The potency and selectivity of PF-06456384 were determined using whole-cell voltage-clamp

recordings on HEK293 cells stably expressing human NaV channel subtypes.

Experimental Workflow:
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Workflow for IC50 Determination
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A standard workflow for assessing compound potency via patch-clamp.
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Methodology:

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the target human

NaV channel isoform (e.g., hNaV1.7, hNaV1.5) were used.

Solutions:

Internal Solution (in mM): CsF (140), NaCl (10), HEPES (10), EGTA (1), adjusted to pH 7.3

with CsOH.

External Solution (in mM): NaCl (140), KCl (3), CaCl₂ (1), MgCl₂ (1), HEPES (10), Glucose

(10), adjusted to pH 7.4 with NaOH.

Voltage Protocol: To assess state-dependent inhibition, a voltage protocol that favors the

inactivated state of the channel was employed. A typical protocol involves:

A holding potential of -120 mV.

A depolarizing pre-pulse to -40 mV to induce inactivation.

A brief hyperpolarizing pulse to -150 mV to partially recover channels from inactivation.

A test pulse to 0 mV to elicit a sodium current.[1][7]

Data Analysis: The peak sodium current was measured before and after the application of

varying concentrations of PF-06456384. The resulting data were used to construct a dose-

response curve and calculate the IC₅₀ value using the Hill equation.[1]

In Vivo Studies: Mouse Formalin Pain Model
Despite its high in vitro potency, PF-06456384 did not show significant analgesic effects in a

mouse formalin pain model.[2] This has been attributed to high plasma protein binding, leading

to low unbound drug concentrations at the target site.[8]

Formalin Test Protocol
The formalin test is a widely used model of tonic chemical pain that assesses both acute and

inflammatory pain responses.
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Methodology:

Animals: Male ICR mice are commonly used.[9]

Procedure:

A dilute solution of formalin (typically 1-5% in saline) is injected into the plantar surface of

the mouse's hind paw.[9][10][11]

The animal is then placed in an observation chamber.

Behavioral Scoring: The amount of time the animal spends licking, biting, or shaking the

injected paw is recorded. The observation period is typically divided into two phases:

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

[10][11]

Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.[10][11]

Drug Administration: PF-06456384 or a vehicle control is administered, typically via

intravenous infusion, at a specified time before the formalin injection.[3]

Pharmacokinetics and ADME
PF-06456384 was designed for intravenous administration.[3] It is a zwitterionic compound,

and its clearance is primarily driven by hepatic uptake mediated by organic anion-transporting

polypeptides.[2] The formulation excipient has been noted to potentially impact the clearance

and distribution of the compound.[2]

Parameter Observation

Route of Administration Intravenous

Clearance Mechanism Hepatic uptake (OATP-mediated)[2]

Plasma Protein Binding High[8]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Formalin-Induced,-Inflammatory-Pain,-Mouse/504000
https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Formalin-Induced,-Inflammatory-Pain,-Mouse/504000
https://pubmed.ncbi.nlm.nih.gov/4033190/
https://pubmed.ncbi.nlm.nih.gov/3614974/
https://pubmed.ncbi.nlm.nih.gov/4033190/
https://pubmed.ncbi.nlm.nih.gov/3614974/
https://pubmed.ncbi.nlm.nih.gov/4033190/
https://pubmed.ncbi.nlm.nih.gov/3614974/
https://pubmed.ncbi.nlm.nih.gov/29029933/
https://pubmed.ncbi.nlm.nih.gov/29029933/
https://synapse.patsnap.com/drug/0af1af09c4f9c7f77b38902ccb03bc99
https://synapse.patsnap.com/drug/0af1af09c4f9c7f77b38902ccb03bc99
https://synapse.patsnap.com/drug/0af1af09c4f9c7f77b38902ccb03bc99
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.842032/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PF-06456384 trihydrochloride is a highly potent and selective NaV1.7 inhibitor with well-

characterized in vitro properties. While it serves as a valuable research tool for studying

NaV1.7 function, its development as a clinical analgesic was hindered by unfavorable

pharmacokinetic properties, specifically high plasma protein binding, which limited its efficacy in

in vivo pain models. This case highlights the critical importance of considering both on-target

potency and drug disposition properties in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15585213#pf-06456384-trihydrochloride-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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